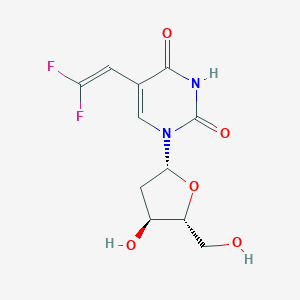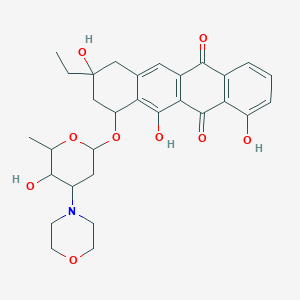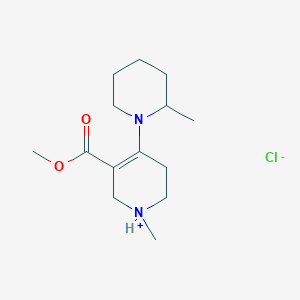
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models and humans. MPTP has been used extensively to study the pathophysiology of Parkinson's disease and to develop new treatments for this debilitating disorder.
作用机制
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate is converted to MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in astrocytes and neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate also affects other neurotransmitter systems, such as the noradrenergic and serotonergic systems, leading to additional symptoms.
实验室实验的优点和局限性
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has several advantages for laboratory experiments. It is a well-established model of Parkinson's disease that closely mimics the disease in humans. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate is easy to administer and produces consistent results. However, 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has several limitations. It is a highly toxic compound that requires careful handling. The neurotoxic effects of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate are irreversible, making it difficult to study the recovery of dopaminergic neurons. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced Parkinsonism in animals does not fully replicate the complexity of Parkinson's disease in humans.
未来方向
Future research on 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate should focus on developing new treatments for Parkinson's disease. This could include the development of neuroprotective agents that prevent 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced neuronal death. New animal models that better replicate the complexity of Parkinson's disease in humans should also be developed. Finally, new imaging techniques that allow for the early detection of Parkinson's disease should be developed, which would allow for earlier intervention and better treatment outcomes.
合成方法
The synthesis of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate involves the condensation of 1-methyl-4-piperidone with methyl iodide, followed by reduction with sodium borohydride to form 1-methyl-4-(2-methylpiperidino)butanol. The final step involves the reaction of this intermediate with methyl chloroformate to form 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate.
科学研究应用
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The neurotoxic effects of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate on dopaminergic neurons in the substantia nigra have been well established in animal models and humans. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced Parkinsonism in humans has been used to identify new treatments for Parkinson's disease, such as deep brain stimulation and stem cell transplantation.
属性
CAS 编号 |
101952-75-4 |
|---|---|
产品名称 |
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate |
分子式 |
C14H25ClN2O2 |
分子量 |
288.81 g/mol |
IUPAC 名称 |
methyl 1-methyl-4-(2-methylpiperidin-1-yl)-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-11-6-4-5-8-16(11)13-7-9-15(2)10-12(13)14(17)18-3;/h11H,4-10H2,1-3H3;1H |
InChI 键 |
JKRRZQZOPLSHDV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
规范 SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
同义词 |
Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-4-(2-methylpiperidino)-, m ethyl ester, hydrochloride, hydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



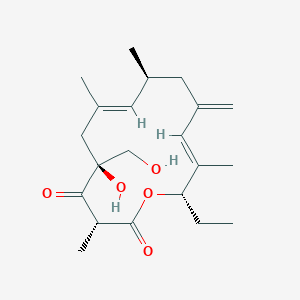
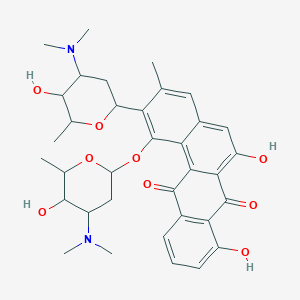




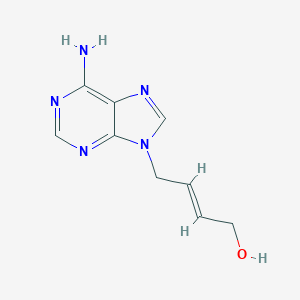
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)



